Product packaging for Cycloartane-3,24,25-triol(Cat. No.:CAS No. 110044-47-8)

Cycloartane-3,24,25-triol

Cat. No.: B12277957
CAS No.: 110044-47-8
M. Wt: 460.7 g/mol
InChI Key: BKRIPHYESIGPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloartane-3,24,25-triol is a natural cycloartane-type triterpenoid of significant interest in oncology research, particularly for the study of prostate cancer. This compound has demonstrated a potent and highly selective inhibitory effect on MRCKα kinase, a key regulator of the actin cytoskeleton and cellular processes often dysregulated in cancer, with a Kd50 of 0.26 µM in a broad panel of 451 kinases . Its robust bioactivity is further evidenced by a direct anti-proliferative effect on hormone-independent prostate cancer cell lines, reducing the viability of PC-3 cells with an IC50 of 2.226 ± 0.28 µM and DU145 cells with an IC50 of 1.67 ± 0.18 µM . These properties make this compound a promising lead compound for investigating novel targeted cancer therapies and understanding signaling pathways in prostate cancer . Related cycloartane-type triterpenoids from botanical sources like Commiphora myrrha have also been shown to induce apoptosis in prostate cancer cells, supporting the research value of this compound class . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can purchase this compound with the assurance that it is supplied with detailed analytical documentation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O3 B12277957 Cycloartane-3,24,25-triol CAS No. 110044-47-8

Properties

IUPAC Name

6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylheptane-2,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-24,31-33H,8-18H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRIPHYESIGPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (3beta,24xi)-Cycloartane-3,24,25-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

110044-47-8
Record name (3beta,24xi)-Cycloartane-3,24,25-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

154 - 156 °C
Record name (3beta,24xi)-Cycloartane-3,24,25-triol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035998
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Functional Group Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the intricate structure of cycloartane (B1207475) triterpenoids. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals can be achieved, revealing the molecule's connectivity and stereochemistry. phcogres.comfigshare.comtandfonline.com

One-dimensional NMR provides the foundational data for structural analysis. The ¹H NMR spectrum reveals the chemical environment of all protons, while the ¹³C NMR spectrum provides information on all carbon atoms in the molecule.

The ¹H NMR spectrum of a cycloartane-type triterpenoid (B12794562) is characterized by several key signals. chemistry-chemists.com Notably, the presence of a 9,19-cyclopropane ring gives rise to a pair of distinctive high-field doublets, typically observed between δ 0.3 and 0.6 ppm, corresponding to the two non-equivalent methylene (B1212753) protons (H-19a and H-19b) with a geminal coupling constant of approximately 4 Hz. chemistry-chemists.comspandidos-publications.com The signal for the proton at C-3, which bears a hydroxyl group, typically appears as a double doublet in the range of δ 3.18-3.30 ppm. phcogres.comnih.gov The various methyl groups (singlets and doublets) throughout the structure resonate in the upfield region of the spectrum.

The ¹³C NMR spectrum complements the proton data, showing 30 distinct carbon signals for the cycloartane skeleton. spandidos-publications.com The presence of three hydroxyl groups is confirmed by signals for oxygenated carbons. The C-3 carbon signal is typically found around δ 78.8 ppm, while the C-24 and C-25 signals, also bearing hydroxyl groups, appear in the downfield region characteristic of oxygen-bearing carbons. phcogres.com Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used alongside the standard ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. jst.go.jp

Table 1: Representative ¹H and ¹³C NMR Data for the Cycloartane-3,24,25-triol (B1153221) Skeleton *

Position¹³C NMR (δc)¹H NMR (δн, mult., J in Hz)
3~78.8~3.18-3.30 (dd)
9~20.0-
10~26.0-
18~18.1~0.98 (s)
19~29.8~0.36 (d, 4.0), ~0.57 (d, 4.0)
21~18.3~0.90 (d, 6.4)
24~76.0~4.03 (t, 5.8)
25~73.0-
26~25.0~1.22 (s)
27~25.5~1.23 (s)
28~28.0~0.91 (s)
29~14.7~0.83 (s)
30~25.5~0.99 (s)

Note: Chemical shifts (δ) are approximate and can vary based on the solvent and specific stereoisomer. Data compiled from multiple sources. phcogres.comnih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle provided by 1D NMR. These techniques establish correlations between different nuclei, confirming the carbon skeleton and the placement of functional groups. phcogres.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³JHH coupling). It is instrumental in tracing the connectivity of proton spin systems within the cycloartane rings and the side chain. phcogres.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their corresponding, and more easily assigned, proton signals. phcogres.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful 2D NMR techniques for structure elucidation. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This is essential for connecting different fragments of the molecule, for instance, linking methyl groups to quaternary carbons or connecting the side chain to the steroid nucleus. phcogres.comresearchgate.netmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY data is vital for determining the relative stereochemistry of the molecule, for example, by showing spatial correlations between axial and equatorial protons or between different methyl groups, which helps to define the conformation of the rings. phcogres.commdpi.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a key technique used to determine the precise molecular weight and, consequently, the elemental formula of a compound with high accuracy. jst.go.jpresearchgate.net For this compound (C₃₀H₅₂O₃), the expected monoisotopic mass is 460.3916. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adduct ions, such as sodium adducts [M+Na]⁺, with minimal fragmentation. mdpi.comacs.orgnih.gov This makes it ideal for determining the molecular weight of the intact molecule. High-Resolution ESI-MS (HR-ESI-MS) provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula C₃₀H₅₂O₃. jst.go.jpmdpi.com For instance, a related cycloartane glycoside showed a quasi-molecular ion peak [M+Na]⁺ in its HR-ESI-MS spectrum, which was used to confirm its molecular formula. jst.go.jp

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons, causing extensive and characteristic fragmentation. chemistry-chemists.com The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. For cycloartane triterpenoids, EIMS often reveals characteristic fragmentation pathways, including the cleavage of the side chain and specific ruptures within the ring system. chemistry-chemists.comresearchgate.net While the molecular ion peak [M]⁺ may sometimes be weak or absent due to the high energy of the process, the fragment ions provide valuable structural information that corroborates NMR data. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Due to the low volatility of polyhydroxylated compounds like this compound, derivatization is often necessary to convert the hydroxyl groups into more volatile ethers or esters (e.g., trimethylsilyl (B98337) ethers). The derivatized compound can then be analyzed by GC-MS, which provides both its retention time (a characteristic of the compound under specific GC conditions) and its mass spectrum. The fragmentation pattern observed in the MS component can be used to confirm the structure of the derivatized compound. hmdb.ca

Other Spectroscopic Characterization Methods

The structural elucidation of complex natural products like this compound relies on a combination of spectroscopic techniques. Beyond nuclear magnetic resonance (NMR), methods such as Infrared (IR) spectroscopy and optical rotation measurements provide crucial information regarding the compound's functional groups and three-dimensional arrangement.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The IR spectrum reveals the absorption of infrared radiation by a molecule at specific frequencies, which correspond to the vibrational frequencies of its bonds.

In the case of cycloartane triterpenoids, IR spectroscopy is instrumental in confirming the presence of key functional groups. For instance, the characteristic broad absorption band for hydroxyl (-OH) groups is typically observed in the region of 3400 cm⁻¹. The presence of carbon-hydrogen (C-H) bonds in the cycloartane skeleton is indicated by absorptions from alkane stretches.

While a specific IR spectrum for this compound is not widely published, data from closely related isomers and derivatives provide insight into its expected spectral features. For example, the IR spectrum of a glycosylated derivative of (3β,24S)-9,19-cycloartane-3,24,25-triol shows a prominent hydroxyl group absorption at 3418 cm⁻¹ and C-H stretching vibrations at 2891 cm⁻¹. mdpi.com Similarly, data for (24R)-cycloartane-3β,24,25-triol, an isomer, shows a strong hydroxyl absorption at 3417 cm⁻¹ and alkane C-H stretches at 2967 and 2925 cm⁻¹. frontiersin.org

These examples highlight the utility of IR spectroscopy in confirming the presence of the "triol" (three hydroxyl groups) functionality in the molecule's structure.

Table 1: Representative IR Absorption Data for this compound Analogs

CompoundWavenumber (cm⁻¹)Functional Group AssignmentReference
(3β,24S)-9,19-cycloartane-3,24,25-triol 3-O-glycoside3418O-H (hydroxyl) stretching mdpi.com
2891C-H (alkane) stretching mdpi.com
1043C-O stretching mdpi.com
(24R)-cycloartane-3β,24,25-triol3417O-H (hydroxyl) stretching frontiersin.org
2967, 2925C-H (alkane) stretching frontiersin.org

Optical Rotation Measurements for Stereochemical Analysis

Optical rotation is a critical physical property used in the stereochemical analysis of chiral molecules like this compound. Chiral compounds have the ability to rotate the plane of polarized light, and the direction and magnitude of this rotation are unique to the compound's specific three-dimensional structure. The measurement is reported as the specific rotation [α].

The specific rotation value is therefore a key piece of data in the characterization of a specific isomer of this compound. It serves as a benchmark for comparison against known values from natural isolates or synthetic standards. For instance, a reported specific rotation for (24R)-cycloartane-3β,24,25-triol is +22.7 (c 0.3, in Methanol). frontiersin.org In contrast, a glycoside of the (24S) isomer was found to have a negative optical rotation of -4.0 (c 0.1, in Methanol). mdpi.com This demonstrates how optical rotation measurements can help differentiate between diastereomers.

Table 2: Optical Rotation Data for this compound Isomers and Derivatives

CompoundSpecific Rotation [α]ConditionsReference
(24R)-cycloartane-3β,24,25-triol+22.7c 0.3, MeOH frontiersin.org
(3β,24S)-9,19-cycloartane-3,24,25-triol 3-O-glycoside-4.0c 0.1, MeOH mdpi.com

Biological Activity and Pharmacological Mechanisms of Cycloartane 3,24,25 Triol in Preclinical Models

Anticancer Research and Associated Mechanisms

The natural compound Cycloartane-3,24,25-triol (B1153221) has been a subject of investigation in preclinical cancer research, demonstrating potential as an anticancer agent through specific pharmacological mechanisms. nih.govresearchgate.netnih.gov Research has primarily focused on its ability to inhibit key kinases involved in cancer progression and its direct effects on the proliferation of various cancer cell lines. nih.govcabidigitallibrary.org

The inhibition of Myotonic Dystrophy Kinase-related Cdc42-binding Kinase (MRCK) has been identified as a promising strategy for cancer therapy, as it can help restore the normal regulation of cellular growth. nih.govresearchgate.netnih.gov this compound has been specifically studied for its interaction with this kinase. nih.govcabidigitallibrary.orgresearchgate.net

This compound has demonstrated a notable and strong selectivity for the MRCKα kinase. nih.govnih.gov In a comprehensive screening against a panel of 451 different kinases, the compound showed potent inhibitory properties specifically towards MRCKα. nih.govresearchgate.netnih.govresearchgate.net The potency of this inhibition is quantified by its dissociation constant (Kd), which has been consistently reported in the sub-micromolar range.

Kinase inhibition was determined through competition binding assays that measure the ability of the compound to displace a ligand from the ATP-binding site of the kinase. nih.govresearchgate.net These studies yielded Kd values of approximately 0.25 µM to 0.26 µM, indicating a high binding affinity for MRCKα. nih.govcabidigitallibrary.orgresearchgate.netaacrjournals.org This selective and potent inhibition of MRCKα highlights the compound's potential as a targeted agent in cancer research. nih.gov

Inhibitory Potency (Kd) of this compound against MRCKα
CompoundTarget KinaseReported Kd Value (µM)Reference
This compoundMRCKα0.26 nih.govresearchgate.netnih.govresearchgate.net
This compoundMRCKα0.25 cabidigitallibrary.orgaacrjournals.org

MRCK kinases play a significant role in the progression and metastasis of tumors. researchgate.net They exert this influence through the control of the cellular cytoskeleton, which is fundamental in regulating tumor cell motility and invasion. researchgate.netjmchemsci.com The MRCKα kinase, an effector of the CDC42 GTPase, is understood to contribute to tumor progression and invasion. nih.gov In the context of prostate cancer, MRCKα can indirectly promote tumor advancement by activating other kinases, such as Lim kinase 1 (LIMK 1), which is often over-expressed and contributes to tumor cell invasion and migration. researchgate.net Given that MRCKα levels are reportedly elevated in cancerous tumors compared to adjacent normal tissues, its inhibition is a key area of investigation. nih.gov The potent and selective inhibition of MRCKα by this compound suggests a mechanism that could interfere with these pathways, thereby potentially disrupting tumor progression and metastasis. nih.govresearchgate.net

In addition to its kinase inhibition activity, this compound has been shown to exert direct antiproliferative effects on various cancer cells in vitro. nih.govcabidigitallibrary.org Its activity has been evaluated against cell lines derived from prostate and breast cancers. cabidigitallibrary.org

This compound has demonstrated the ability to reduce the viability of human prostate cancer cell lines. nih.govresearchgate.netnih.govscience.gov Specifically, its effects on the PC-3 and DU145 cell lines have been documented. nih.govnih.govresearchgate.net The antiproliferative activity was measured using the WST-1 assay, which determines cell viability. nih.govresearchgate.netnih.gov

The compound inhibited the growth of both androgen-independent prostate cancer cell lines, with reported half-maximal inhibitory concentration (IC50) values in the low micromolar range. nih.govresearchgate.net This bioactivity is noteworthy as it affects cell lines that are representative of advanced-stage prostate cancer. nih.gov

Antiproliferative Activity (IC50) of this compound against Prostate Cancer Cell Lines
CompoundCell LineReported IC50 Value (µM)Reference
This compoundPC-32.226 ± 0.28 nih.govnih.gov
DU1451.67 ± 0.18 nih.govnih.gov
This compoundPC-32.04 ± 0.28 researchgate.net
DU1451.56 ± 0.18 researchgate.net

The anticancer evaluation of this compound has also included testing against breast cancer cell lines. cabidigitallibrary.orgaacrjournals.org Studies have shown that this compound exhibits inhibitory activity against these cells. cabidigitallibrary.org One investigation that screened six different cycloartanes found that this compound was the only one to show activity against all four cell lines tested, which included two prostate and two breast cancer lines. cabidigitallibrary.org It was noted that the MCF-7 breast cancer cell line showed sensitivity to the compound, although the IC50 values were weaker compared to those observed for other cell lines. cabidigitallibrary.org

Cellular Antiproliferative Effects

Cytotoxicity against Mouse Lymphoma Cells

Research has demonstrated the cytotoxic potential of cycloartane-type triterpenoids against various tumor cells. iiarjournals.org Specifically, the effects of several cycloartanes, including this compound, have been evaluated on L5178Y mouse T-cell lymphoma cells. iiarjournals.org These studies are crucial in the initial screening for anticancer agents, as many effective chemotherapeutic drugs act as inducers of apoptosis in cancer cells. iiarjournals.org The unresponsiveness of cancer cells to treatment is often linked to the inability of these drugs to trigger this programmed cell death pathway. iiarjournals.org

In a study evaluating fifteen different cycloartane (B1207475) triterpenes, this compound was among the compounds tested for their ability to induce apoptosis in both the drug-sensitive parent (PAR) and multidrug-resistant (MDR) mouse lymphoma cell lines. iiarjournals.org While some of the tested cycloartanes induced moderate apoptosis in the PAR cell line, this effect was observed to be less effective on the multidrug-resistant cells. iiarjournals.org

Reversal of Multidrug Resistance (MDR)

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. iiarjournals.org A primary mechanism underlying MDR is the overproduction of efflux pumps, such as P-glycoprotein (P-gp), which belongs to the ATP-binding cassette (ABC) transporter superfamily. iiarjournals.org These pumps actively transport cytotoxic compounds out of the cell, reducing their intracellular concentration and thus their efficacy.

The co-administration of chemotherapeutic agents with compounds that can modify or inhibit resistance mechanisms is a promising strategy in anticancer therapy. iiarjournals.org Many MDR inhibitors are known to interact with P-glycoprotein, thereby blocking the efflux of antitumor agents. iiarjournals.org

This compound has been identified as a potent agent in reversing MDR in mouse lymphoma cells. iiarjournals.org In a study utilizing a functional assay with rhodamine 123, a fluorescent substrate for P-gp, this compound demonstrated a significant effect in reversing MDR. iiarjournals.org At a concentration of 40 µg/mL, it exhibited a high fluorescence activity ratio (R = 46.37), indicating a substantial inhibition of the efflux pump activity. iiarjournals.org This suggests that this compound can enhance the retention of drugs within the cancer cells by modulating P-glycoprotein activity. iiarjournals.org

Table 1: Effect of this compound on Reversing Multidrug Resistance

The findings that this compound can reverse MDR strongly suggest an interaction with ABC transporters. iiarjournals.org The mechanism is believed to involve competition between the cycloartane and the chemotherapeutic drug for the substrate binding sites on the transporter. iiarjournals.org By acting as a substrate for these transporters, this compound can competitively inhibit the efflux of other cytotoxic compounds. iiarjournals.org This interaction with ABC transporters like P-glycoprotein is a key element in its ability to overcome multidrug resistance in cancer cells. iiarjournals.orgresearchgate.net

Apoptosis Induction in Cancer Cells

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer agents exert their effects. iiarjournals.orgspandidos-publications.com The ability of a compound to selectively induce apoptosis in cancer cells is a hallmark of a potential therapeutic agent. iiarjournals.org Deregulation of the apoptotic pathway can lead to drug resistance in cancer cells. iiarjournals.org

Studies have investigated the apoptosis-inducing capabilities of cycloartane triterpenoids. iiarjournals.org In the context of mouse lymphoma cells, while some cycloartanes showed moderate apoptosis induction in the parent, drug-sensitive cell line, the effect was less pronounced in the multidrug-resistant subline. iiarjournals.org

Further research has explored the pro-apoptotic activity of cycloartane-type triterpenoids in other cancer cell lines. For instance, a related cycloartane, cycloartan-24-ene-1α,2α,3β-triol, was shown to induce apoptosis in human prostatic cancer PC-3 cells by regulating the expression of key apoptotic proteins such as Bcl-2, Bax, p53, and caspase-3. spandidos-publications.comresearchgate.net While the specific mechanisms for this compound may differ, these findings highlight the potential of the cycloartane scaffold in triggering apoptotic pathways in cancer cells.

Modulation of Key Signaling Pathways

The anticancer effects of natural compounds are often attributed to their ability to modulate intracellular signaling pathways that control cell growth, survival, and inflammation.

The nuclear factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer. nih.govfrontiersin.org Its suppression is a therapeutic target for many anti-inflammatory and anticancer drugs. nih.gov Some cycloartane compounds have been shown to inhibit the NF-κB pathway. researchgate.netnih.gov For example, research on compounds from Euphorbia ebracteolata demonstrated a decrease in NF-κB activity. nih.gov While direct evidence for this compound is still emerging, the known anti-inflammatory properties of cycloartanes suggest that modulation of the NF-κB pathway could be a component of its biological activity. nih.govfrontiersin.org

Compound Names Mentioned

Potential Inhibition of Cyclooxygenase (COX) and Lipooxygenase (LOX) Enzymes by related Cycloartanes

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the metabolic pathway of arachidonic acid, leading to the production of prostaglandins (B1171923) (PGs) and leukotrienes (LTs), respectively. nih.govrootspress.orgnih.gov These molecules are significant mediators of inflammation and pain. rootspress.orgnih.gov Consequently, the dual inhibition of both COX and LOX pathways is considered a promising strategy for developing new anti-inflammatory agents that may offer improved efficacy and reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

While direct studies on this compound's specific activity against COX and LOX are not detailed, research into related compounds and plant families known for producing cycloartanes provides insight into their potential anti-inflammatory mechanisms. Many plants within the Asteraceae family, a known source of triterpenoids, have demonstrated anti-inflammatory properties. thieme-connect.de A systematic in vitro evaluation of 57 extracts from Asteraceae plants revealed that 13 of them exhibited dual inhibitory action against both cyclooxygenase-1 (COX-1) and 5-lipoxygenase (5-LOX). thieme-connect.de This suggests that compounds within this plant family, which includes sources of cycloartane triterpenoids, are capable of targeting these inflammatory pathways. thieme-connect.de

Furthermore, computational and in vitro studies on phytoconstituents from common spices have identified molecules like curcumin, gingerol, and capsaicin (B1668287) as potential dual inhibitors of COX and LOX enzymes. nih.gov Similarly, polyether triterpenoids isolated from the marine macroalga Gracilaria salicornia have been shown to attenuate the pro-inflammatory enzymes 5-lipoxygenase and cyclooxygenase-2 (COX-2). researchgate.net These findings support the broader potential of triterpenoids, including the cycloartane class, as modulators of inflammatory processes through the inhibition of COX and LOX enzymes. nih.govresearchgate.net

Antimicrobial and Antitubercular Investigations

(24S)-Cycloartane-3β,24,25-triol has been identified as having antitubercular properties. chemicalbook.commedchemexpress.eumedchemexpress.com Specifically, it demonstrates activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 32 μg/mL. chemicalbook.commedchemexpress.eumedchemexpress.com This compound has been isolated from the flowers of Chrysanthemum morifolium. chemicalbook.commedchemexpress.eu The investigation of triterpenoids from Asteraceae flowers has been a key area of research for identifying new antitubercular agents. chemicalbook.comnih.gov

The search for novel antituberculosis drugs has led researchers to explore various natural sources, including plants from the Combretum genus. walshmedicalmedia.comjapsonline.com While not this compound itself, other cycloartane triterpenoids, such as those isolated from Radermachera boniana, have also shown antituberculosis activity. nih.govd-nb.info

Table 1: Antitubercular Activity of (24S)-Cycloartane-3β,24,25-triol

Compound Target Organism MIC (μg/mL) Source

Bioautography is a technique that merges chromatographic separation, typically thin-layer chromatography (TLC), with biological detection, allowing for the localization of active compounds in a complex mixture. nih.govijpsjournal.com This method is particularly valuable in natural product chemistry for screening antimicrobial agents. nih.govresearchgate.net

One of the main variations of this technique is agar (B569324) overlay bioautography, also known as immersion bioautography. nih.govijpsjournal.com This method is considered a hybrid of contact bioautography and direct bioautography. ijpsjournal.comresearchgate.net The procedure involves the following steps:

A mixture is separated on a TLC plate. mdpi.com

A melted agar medium, which has been inoculated with a specific test microorganism (like bacteria or fungi), is poured over the developed chromatogram. ijpsjournal.commdpi.com

The plate is incubated to allow for microbial growth. nih.gov

Active compounds that inhibit microbial growth create clear zones of inhibition on the plate, corresponding to their position on the chromatogram. nih.govmdpi.com

To visualize the results, especially when growth inhibition zones are not inherently clear, indicator sprays are often used. nih.gov Tetrazolium salts, such as p-iodonitrotetrazolium (INT) or methylthiazolyltetrazolium chloride (MTT), are common choices. researchgate.netresearchgate.net Living microorganisms contain dehydrogenase enzymes that reduce the tetrazolium salt to a colored formazan (B1609692) (typically pink or purple), coloring the areas of growth. ijpsjournal.comresearchgate.net The zones of inhibition where the antimicrobial compound has prevented growth remain colorless. ijpsjournal.com This technique has been successfully applied to screen for compounds active against bacteria like Bacillus subtilis and yeasts such as Candida albicans. researchgate.net

Antiviral Research (e.g., Anti-HIV-1 Activity of related Cycloartanes)

While specific anti-HIV-1 studies on this compound were not found, the broader class of cycloartane triterpenoids has been a subject of significant antiviral research. mdpi.comscielo.br These compounds, isolated from various plant sources, have demonstrated potential inhibitory effects against HIV-1. mdpi.comnih.gov

For instance, several cycloartane triterpenoids isolated from plants of the Schisandra family have shown anti-HIV activity. mdpi.com Nigranoic acid and kadsuranic acid A, from Kadsura heteroclita, were found to have significant inhibitory effects on HIV-1 protease (PR), an essential enzyme for viral replication. mdpi.com Other related compounds, such as lancifodilactone F from Schisandra lancifolia, have also exhibited anti-HIV activity. mdpi.com

Research on cycloartane triterpenoids from the roots of Souliea vaginata identified beesioside I as having the highest potency against HIV-1NL4-3, with a half-maximal effective concentration (EC50) of 2.32 μM. nih.gov Furthermore, studies on compounds from Gardenia carinata also investigated the anti-HIV-1 activities of novel cycloartane triterpenoids. acs.org The anti-HIV potential of cycloartane-type triterpenes is further supported by findings that cycloartenol (B190886) ferulate and 24-methylenecycloartanol (B74860) ferulate from rice bran displayed potent anti-HIV action through the inhibition of reverse transcriptase. mdpi.com These collective findings underscore the potential of the cycloartane skeleton as a basis for developing new anti-HIV agents. mdpi.comscielo.brnih.gov

Table 2: Examples of Anti-HIV Activity in Related Cycloartane Triterpenoids

Compound/Class Specific Activity Source Organism
Nigranoic acid, Kadsuranic acid A Inhibition of HIV-1 Protease mdpi.com Kadsura heteroclita mdpi.com
Lancifodilactone F Anti-HIV activity (EC50 of 20.69 μg/mL) mdpi.com Schisandra lancifolia mdpi.com
Beesioside I Potent activity against HIV-1NL4-3 (EC50 of 2.32 μM) nih.gov Souliea vaginata nih.gov

Immunomodulatory Research

The complement system is a critical component of the innate immune response, and its modulation is a target for therapeutic intervention in various inflammatory conditions. Several studies have investigated the anticomplement activity of cycloartane-type triterpenoids.

Research on cycloartane glycosides from the rhizomes of Cimicifuga foetida identified a tetranor-cycloartane glycoside, cimilactone A, which demonstrated significant anticomplement activity against the classical pathway of the complement system, with an IC50 value of 28.6 μM. nih.gov In contrast, two other 9,19-cycloartane glycosides from the same source were found to be inactive. nih.gov

Further studies on triterpene glycosides from the rhizomes of Cimicifuga heracleifolia also revealed compounds with inhibitory effects on the classical complement pathway. thieme-connect.com One compound, (23R,24R)-25-O-acetylcimigenol 3-O-β-D-xylopyranoside, showed strong inhibitory activity with an IC50 value of 7.7 µM, while another was moderately active. thieme-connect.com

Investigations into cycloartane triterpenes from Beesia calthaefolia have also contributed to understanding their structure-activity relationships concerning anticomplement effects. nih.govtandfonline.comfigshare.com One study found that a new 9,19-cycloartane triterpene showed moderate anticomplement activity. nih.gov A more extensive study of fifteen cycloartane triterpenes from the same plant helped to delineate structural requirements for this activity. tandfonline.comfigshare.com For instance, the configuration of hydroxyl groups at specific positions and the nature of glycosyl moieties were found to influence the level of anticomplement activity. tandfonline.comfigshare.com

Table 3: Anticomplement Activity of Selected Cycloartane Triterpenoids

Compound Source Organism Activity
Cimilactone A Cimicifuga foetida nih.gov Significant inhibition (IC50 = 28.6 μM) nih.gov
(23R,24R)-25-O-acetylcimigenol 3-O-β-D-xylopyranoside Cimicifuga heracleifolia thieme-connect.com Strong inhibition (IC50 = 7.7 μM) thieme-connect.com

Table 4: List of Compounds Mentioned

Compound Name
(24S)-Cycloartane-3β,24,25-triol
24-methylenecycloartanol ferulate
Beesioside I
Capsaicin
Cimilactone A
Curcumin
Cycloartenol ferulate
Gingerol
Kadsuranic acid A
Lancifodilactone F
Nigranoic acid

Metabolic Regulation and Enzyme Inhibition Studies

Alpha-Glucosidase Inhibitory Potential

While direct studies on the alpha-glucosidase inhibitory activity of this compound are not extensively documented in the reviewed preclinical literature, the broader class of cycloartane-type triterpenes has demonstrated significant potential in this area. nih.govmdpi.com Research on various cycloartane triterpenoids isolated from natural sources indicates that these compounds can be potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govmdpi.comresearchgate.netnih.gov The inhibition of this enzyme can delay glucose absorption and consequently lower postprandial blood glucose levels.

Studies on cycloartane-type triterpenes isolated from Indonesian stingless bee propolis have revealed strong α-glucosidase inhibitory activities, with IC50 values ranging from 2.46 to 10.72 µM. nih.govmdpi.comnih.gov These findings suggest that the cycloartane skeleton is a promising scaffold for the development of α-glucosidase inhibitors. The structure-activity relationship studies have highlighted that specific functional groups and structural features are crucial for the inhibitory action. For instance, the presence of a ketone group at the C-3 position and double bonds at C-24 and C-25 can enhance the inhibitory activity. nih.govmdpi.comnih.gov Furthermore, a carboxyl group at C-26 has been found to be more important for increasing inhibitory activity compared to a methyl group. nih.govmdpi.comnih.gov

Several cycloartane triterpenoids isolated from Dysoxylum binectariferum and Sandoricum koetjape have also been assessed for their in-vitro α-glucosidase inhibitory activity. nih.govtandfonline.com One compound, beddomeilactone, showed an IC50 of 17.99 ± 0.26 µg/ml, which is comparable to the standard drug acarbose (B1664774). tandfonline.com Similarly, cycloartane-type triterpenoids from Sandoricum koetjape exhibited potent activity with IC50 values in the range of 2.17-49.2 µM, significantly more effective than acarbose (IC50 100.6 µM). nih.gov

Given that this compound possesses the core cycloartane structure, it is plausible that it may also exhibit α-glucosidase inhibitory properties. However, without direct experimental evidence, its specific potential remains to be elucidated.

Table 1: Alpha-Glucosidase Inhibitory Activity of Various Cycloartane-Type Triterpenes

Compound Source IC50 Value Reference
Mangiferonic acid Indonesian stingless bee propolis 2.46 µM nih.govmdpi.comnih.gov
Ambonic acid Indonesian stingless bee propolis - mdpi.com
Mangiferolic acid Indonesian stingless bee propolis - mdpi.com
Ambolic acid Indonesian stingless bee propolis - mdpi.com
Beddomeilactone Dysoxylum binectariferum 17.99 ± 0.26 µg/ml tandfonline.com
Cycloartane Triterpenoids (various) Sandoricum koetjape 2.17-49.2 µM nih.gov

Note: A lower IC50 value indicates a higher inhibitory activity.

Adipogenesis Modulatory Effects (for related cycloartanes)

The modulatory effects of cycloartane triterpenoids on adipogenesis, the process of cell differentiation into adipocytes or fat cells, have been a subject of preclinical investigation. mod.gov.myiium.edu.my These studies provide insights into the potential role of this class of compounds in metabolic regulation. While research specifically on this compound is limited in this context, studies on related cycloartane triterpenoids have demonstrated the ability to influence adipocyte differentiation and function. iium.edu.mynih.gov

In one study, the effects of cycloartane triterpenoids on adipocyte differentiation and glucose uptake were examined in 3T3-L1 adipocytes. iium.edu.my The findings indicated that treatment with cycloartane triterpenoids led to morphological changes and a significant increase in lipid accumulation in these cells. iium.edu.my Furthermore, the intracellular fat accumulation was observed to increase by 1.9-fold at a concentration of 50 µM compared to the control. iium.edu.my

Mechanistically, it was found that mature adipocytes treated with cycloartane triterpenoids showed increased expression levels of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of the adipogenesis process. iium.edu.my Additionally, the expression of its target gene, glucose transporter type 4 (GLUT4), which is involved in glucose uptake, was also enhanced. iium.edu.my The adipocytes differentiated by cycloartane triterpenoids also exhibited insulin (B600854) sensitivity, as demonstrated by a significant increase in glucose uptake. iium.edu.my These findings suggest that cycloartane triterpenoids may mimic insulin activity and play a role in adipocyte differentiation and glucose uptake through the stimulation of PPARγ and GLUT4 expression. iium.edu.my

Another study also noted the effects of cycloartane triterpenoids on adipocyte differentiation in 3T3-L1 cells, further supporting the potential of this class of compounds to modulate adipogenesis. nih.gov

Table 2: Summary of Adipogenesis Modulatory Effects of Cycloartane Triterpenoids

Parameter Observation Mechanism Reference
Adipocyte Differentiation Increased lipid accumulation and morphological changes in 3T3-L1 adipocytes. Increased expression of PPARγ. iium.edu.my
Glucose Uptake Significantly increased in cycloartane-treated cells. Increased expression of GLUT4. iium.edu.my

Structure Activity Relationship Sar Studies of Cycloartane 3,24,25 Triol and Its Analogs

Influence of Hydroxyl Group Stereochemistry and Position on Biological Activity (e.g., C-3, C-25)

The number and location of hydroxyl (-OH) groups on the cycloartane (B1207475) skeleton are critical determinants of biological activity. The presence of these polar groups can significantly impact a molecule's ability to interact with biological targets. ontosight.ai

The stereochemistry of these hydroxyl groups, meaning their spatial orientation (α or β), also plays a pivotal role. For instance, the analgesic effect of some cycloartanes has been attributed to the presence of a hydroxyl group in a specific orientation. researchgate.net In the case of (24R)-28,29-dinor-cycloartane-3beta,24,25-triol, the specific stereochemistry at the 24R position, along with the hydroxyl groups at the 3β, 24, and 25 positions, contributes to its unique properties and biological activities. ontosight.ai

Studies on various cycloartane triterpenoids have highlighted the importance of hydroxylation patterns for their cytotoxic effects. For example, in a series of ursane-type triterpenoids, the presence of a hydroxyl group at C-15 was suggested to contribute to their inhibitory effects on certain cancer cell lines. rsc.org Similarly, for cycloartane-type triterpenoids, the position and stereochemistry of hydroxyl groups are key factors in their potential anti-inflammatory and anticancer activities. ontosight.ai

Impact of Side Chain Modifications on Therapeutic Potential (e.g., C-24, C-25 substitutions)

Modifications to the side chain attached at C-17 of the cycloartane core have a profound impact on the therapeutic potential of these compounds. The length, flexibility, and presence of functional groups on this side chain can dramatically alter biological activity.

Research has shown that even minor differences in the side chain can lead to significant variations in anticancer activity. iiarjournals.org For example, a study comparing Cycloartane-3,24,25-triol (B1153221) with its analogs revealed that differences in the side-chain attached to carbon 17 were responsible for varying degrees of activity against leukemia cell lines. iiarjournals.org

Furthermore, the introduction of different substituents at positions C-24 and C-25 can modulate the bioactivity. The stereochemical configuration at these positions is also crucial. ontosight.ai For instance, the 24R configuration in certain cycloartanes has been noted for its influence on their chemical and biological properties. researchgate.net The process of modifying these side chains is a key strategy in the development of more potent and selective therapeutic agents. nih.gov

Comparative Analysis with Other Cycloartane Triterpenoids (e.g., Cycloart-23-ene-3,25-diol)

Comparing the biological activities of this compound with its close analogs, such as Cycloart-23-ene-3,25-diol and Cycloart-25-ene-3,24-diol, provides valuable insights into their SAR. These comparisons help to identify the structural features responsible for specific biological effects. iiarjournals.orgcabidigitallibrary.org

A study investigating the kinase inhibition activity of six different cycloartanes found that Cycloart-23-ene-3,25-diol exhibited the most promising activity against MRCKα/β kinases, highlighting an interesting SAR profile when compared to the other molecules, including this compound. cabidigitallibrary.orgaacrjournals.org Both Cycloart-23-ene-3,25-diol and this compound demonstrated activity against all four leukemia cell lines tested in one study, whereas other analogs showed more limited or no activity. iiarjournals.org

These comparative analyses underscore the subtle yet critical role of the side chain structure. The presence of a double bond in the side chain, as in Cycloart-23-ene-3,25-diol, versus a saturated side chain with an additional hydroxyl group in this compound, leads to distinct biological activity profiles. iiarjournals.orgcabidigitallibrary.org

Table 1: Comparative Kinase Inhibition of Cycloartane Analogs

CompoundMRCKα Kinase Inhibition (Kd in µM)MRCKβ Kinase Inhibition (Kd in µM)
Cycloart-23-ene-3,25-diol0.214.7
This compound0.25Not reported to inhibit
Cycloart-25-ene-3,24-diol0.361.10
3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid3.03.2
24,25-Dihydroxycycloartan-3-one2.19.8
Hydroxycycloart-23-en-3-one,25No InhibitionNot reported

Data sourced from a study on the MRCKα/β kinase inhibition activity of various cycloartanes. cabidigitallibrary.orgaacrjournals.org

Theoretical Approaches in SAR Analysis (e.g., Log P calculations)

Theoretical and computational methods are increasingly being used to complement experimental SAR studies. These approaches can predict the physicochemical properties of molecules and their likely interactions with biological targets.

One such important parameter is the logarithm of the partition coefficient (Log P), which measures a compound's lipophilicity (its ability to dissolve in fats, oils, and lipids). researchgate.net Lipophilicity is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. enamine.net Log P calculations can be performed using various software programs that utilize fragmentation methods to estimate the value based on the molecule's structure. researchgate.netchemaxon.com

For cycloartane triterpenoids, understanding their lipophilicity is essential for predicting their ability to cross biological membranes and reach their intended targets. researchgate.net The presence of multiple hydroxyl groups, as in this compound, generally decreases lipophilicity (lowers the Log P value) and increases water solubility. By calculating the Log P values for a series of analogs, researchers can establish a quantitative structure-activity relationship (QSAR) to guide the design of new compounds with improved therapeutic profiles. researchgate.net

Advanced Research Methodologies and Computational Approaches in Cycloartane 3,24,25 Triol Research

In Vitro Assay Systems for Biological Activity Assessment

In vitro assays are fundamental in the preclinical evaluation of Cycloartane-3,24,25-triol (B1153221), providing critical data on its biological effects in a controlled laboratory setting. These assays are instrumental in identifying and quantifying its activity against various biological targets.

Kinase Inhibition Assays (e.g., Ligand-Kinase Binding Assay, Competition Binding to ATP Sites)

The role of kinases in cell signaling and their dysregulation in diseases like cancer has made them a prime target for drug discovery. cabidigitallibrary.orgaacrjournals.org The inhibitory potential of this compound against a wide array of kinases has been a significant area of research.

A primary method used is the competition binding assay, which measures the ability of a test compound to displace a known ligand from the ATP-binding site of a kinase. nih.govresearchgate.netbiocrick.com In one major screening, this compound was tested against a panel of 451 kinases. nih.govresearchgate.netresearchgate.net The results demonstrated a notable selectivity towards the Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase α (MRCKα), with a dissociation constant (Kd) of 0.25 µM to 0.26 µM. cabidigitallibrary.orgaacrjournals.orgnih.govresearchgate.netresearchgate.net This kinase is implicated in tumor progression and metastasis. researchgate.net Further studies investigated its effect on MRCKβ, a related kinase. cabidigitallibrary.orgaacrjournals.orgjournaljammr.com While some cycloartanes showed inhibitory activity against MRCKβ, this compound's most potent effect was observed on MRCKα. cabidigitallibrary.orgaacrjournals.orgjournaljammr.com

These ligand-kinase binding assays provide a quantitative measure of the binding affinity (Kd), indicating the concentration of the compound required to bind to 50% of the kinase targets. cabidigitallibrary.org A lower Kd value signifies a higher binding affinity.

Table 1: Kinase Inhibition Data for this compound and Related Compounds

Compound Target Kinase Assay Type Inhibition Metric (Kd) Reference
This compound MRCKα Ligand-Kinase Binding 0.25 µM cabidigitallibrary.orgaacrjournals.org
This compound MRCKα Competition Binding 0.26 µM nih.govresearchgate.netresearchgate.net
Cycloart-23-ene-3,25-diol MRCKα Ligand-Kinase Binding 0.21 µM cabidigitallibrary.orgaacrjournals.org
Cycloart-25-ene-3,24-diol MRCKα Ligand-Kinase Binding 0.36 µM cabidigitallibrary.orgaacrjournals.org
Cycloart-25-ene-3,24-diol MRCKβ Ligand-Kinase Binding 1.10 µM cabidigitallibrary.orgaacrjournals.orgjournaljammr.com
3,23-Dioxo-9,19-cyclolanost-24-en-26-oic acid MRCKα Ligand-Kinase Binding 3.0 µM cabidigitallibrary.orgaacrjournals.org

Cell Proliferation and Viability Assays (e.g., WST-1 Assay, MTT Assay)

To determine the cytotoxic and anti-proliferative effects of this compound, researchers utilize cell-based assays that measure cell viability and metabolic activity. The most commonly employed are the WST-1 and MTT assays. cabidigitallibrary.orgnih.govresearchgate.netnih.gov

These colorimetric assays rely on the principle that viable, metabolically active cells can reduce a tetrazolium salt (like WST-1 or MTT) into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of light at a specific wavelength. nih.govgoogle.com

Studies have shown that this compound can reduce the viability of various cancer cell lines, particularly those of prostate origin like PC-3 and DU145. nih.govresearchgate.netbiocrick.com The results are typically expressed as an IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. For prostate cancer cells, the IC50 values for this compound were found to be in the low micromolar range. nih.govbiocrick.comresearchgate.net The compound has also been tested against several leukemia cancer cell lines, demonstrating varied activity with IC50 values ranging from the low to mid-micromolar range. nih.gov

Table 2: Anti-proliferative Activity of this compound

Cell Line Cancer Type Assay Used IC50 Value (µM) Reference
PC-3 Prostate Cancer WST-1 / MTT 2.226 ± 0.28 nih.govbiocrick.com
DU145 Prostate Cancer WST-1 / MTT 1.67 ± 0.18 nih.govbiocrick.com
PC-3 Prostate Cancer Not Specified 2.04 ± 0.28 researchgate.net
DU145 Prostate Cancer Not Specified 1.56 ± 0.18 researchgate.net
K562 Acute Lymphoblastic Leukemia WST-1 6.54 nih.gov
Molm-14 Acute Myeloid Leukemia WST-1 18.3 nih.gov
HL-60 Acute Promyelocytic Leukemia WST-1 11.5 nih.gov

Multidrug Resistance Reversal Assays (e.g., Rhodamine 123 Efflux Assay)

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport cytotoxic drugs out of cancer cells. iiarjournals.org The ability of compounds to inhibit these pumps and reverse MDR is a critical area of investigation.

The rhodamine 123 efflux assay is a standard functional method to assess MDR reversal. iiarjournals.orgresearchgate.net Rhodamine 123 is a fluorescent substrate for P-gp. In MDR cells, this dye is rapidly pumped out, resulting in low intracellular fluorescence. If a compound can inhibit P-gp, it will block the efflux of rhodamine 123, leading to its accumulation and a measurable increase in intracellular fluorescence, which is typically analyzed by flow cytometry. iiarjournals.org

A study involving fifteen cycloartane (B1207475) triterpenes, including this compound, investigated their ability to reverse MDR in a human MDR1 gene-transfected mouse lymphoma cell line. iiarjournals.org The results showed that this compound exhibited a very high effect in reversing MDR, with a fluorescence activity ratio of 46.37 at a concentration of 40 µg/mL. iiarjournals.org This suggests that the compound is a potent inhibitor of the P-gp efflux pump. nih.goviiarjournals.org

Apoptosis Detection Methods (e.g., Annexin V/Propidium Iodide Staining, Mitochondrial Membrane Potential Assays)

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents work by inducing apoptosis. The investigation of apoptosis involves several specialized techniques.

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a widely used method to detect and quantify apoptosis. iiarjournals.orgspandidos-publications.com In the early stages of apoptosis, a cell membrane lipid, phosphatidylserine (B164497), translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and can be labeled with a fluorescent dye (like FITC). Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is lost. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. iiarjournals.org

In a study on mouse lymphoma cells, the apoptosis-inducing effect of this compound was evaluated using this method. iiarjournals.org However, the findings indicated that the death rate induced by the tested cycloartanes, including this compound, was extremely low in this particular cell model. iiarjournals.org

Mitochondrial membrane potential (ΔΨm) assays are another tool to assess apoptosis, as the loss of mitochondrial integrity is a key event in the mitochondrial-dependent apoptotic pathway. spandidos-publications.commdpi.com The collapse of the mitochondrial membrane potential can be detected using fluorescent dyes like JC-1, which exhibits a potential-dependent shift in its fluorescence emission. While this method has been used to evaluate the pro-apoptotic activity of other cycloartane triterpenoids, specific data for this compound is not extensively documented in the available research. spandidos-publications.com

Enzyme Activity Assays (e.g., Alpha-Glucosidase, COX, LOX, Anticomplement)

The biological activity of this compound and related compounds is also explored through various enzyme activity assays. These assays measure the ability of a compound to inhibit or modulate the function of specific enzymes involved in different physiological or pathological processes.

Alpha-Glucosidase Inhibition: Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Research on related compounds like Cycloart-25-ene-3,24-diol suggests that cycloartanes might inhibit enzymes such as alpha-glucosidase. smolecule.com

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: The COX and LOX enzymes are central to the inflammatory pathway and are implicated in the development of several cancers. jmchemsci.com While other triterpenoids have been studied as inhibitors of COX-2 and 5-LOX, specific inhibitory data for this compound on these enzymes is limited in the available literature. jmchemsci.com

Anticomplement Activity: The complement system is part of the innate immune system, and its overactivation can contribute to inflammation. Reviews on the bioactivity of the cycloartane class of compounds have noted their potential for anticomplement activity, though specific studies focusing on this compound are not widely reported. researchgate.net

In Silico and Computational Approaches

Alongside wet-lab experiments, in silico and computational methods are increasingly used to accelerate drug discovery and provide deeper insights into molecular interactions. These approaches for this compound research primarily involve molecular docking and other computational chemistry techniques.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein target like a kinase). jmchemsci.comresearchgate.net The primary goal is to predict the binding mode and affinity, often represented as a binding energy score. jmchemsci.com A lower binding energy generally indicates a more stable and favorable interaction.

This technique is valuable for screening virtual libraries of compounds against a specific protein target, prioritizing candidates for synthesis and in vitro testing, and hypothesizing the molecular basis for a compound's activity. For instance, the known inhibitory effect of this compound on MRCKα kinase makes this interaction a prime candidate for in silico modeling to understand the specific amino acid residues involved in the binding. jmchemsci.com Computational studies on related cycloartanes have been performed to predict anti-cancer activity by docking them to targets like the NF-κB protein complex. jmchemsci.com Such studies help to rationalize structure-activity relationships observed in vitro and guide the design of new, more potent analogues.

Molecular Docking Simulations for Target Binding Prediction (e.g., NF-κB, Kinases)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns of this compound with various protein targets, offering insights into its potential mechanisms of action.

Nuclear Factor-kappa B (NF-κB): The NF-κB signaling pathway is a critical regulator of inflammatory responses, and its excessive activation is implicated in the development of cancer. jmchemsci.com Computational studies have explored the interaction of cycloartane-type triterpenoids with NF-κB. jmchemsci.com For instance, molecular docking analyses have been used to predict the binding affinity of related cycloartane compounds to NF-κB, suggesting a potential mechanism for their anti-inflammatory and anticancer effects. jmchemsci.comcimap.res.in Although direct molecular docking studies specifically for this compound with NF-κB are not extensively detailed in the provided results, the demonstrated potential of similar cycloartanes to bind to NF-κB provides a strong rationale for its investigation. jmchemsci.comcimap.res.in

Kinases: Kinases are key enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov this compound has demonstrated significant and selective inhibitory activity against myotonic dystrophy protein kinase-related Cdc42-binding kinase α (MRCKα), a kinase implicated in cancer progression. jmchemsci.comnih.govscience.gov A kinase inhibition assay investigating 451 kinases revealed that this compound has a strong selectivity for MRCKα with a Kd50 of 0.26 μM. science.govresearchgate.netscience.gov This selectivity is a promising attribute for developing targeted cancer therapies. science.govscience.gov Molecular docking simulations have been instrumental in understanding the binding interactions of other cycloartane triterpenoids with various kinases, such as FMS-like tyrosine kinase 3 (FLT3), which is often overexpressed in acute myeloid leukemia. unpak.ac.id These studies help to visualize the binding poses and key interactions, such as hydrogen bonds, that contribute to the inhibitory activity. unpak.ac.idnih.govnih.gov

Table 1: Molecular Docking Targets and Findings for Cycloartane Triterpenoids

Target ProteinAssociated Disease/ProcessKey Findings from Docking StudiesReference
MRCKα KinaseProstate CancerThis compound shows strong and selective inhibition. jmchemsci.comscience.govscience.gov
NF-κBInflammation, CancerRelated cycloartanes show potential binding, suggesting anti-inflammatory and anticancer mechanisms. jmchemsci.comcimap.res.in
FLT3Acute Myeloid LeukemiaCycloartane triterpenoids demonstrate stable interactions through hydrogen bonds. unpak.ac.id
Carbonic Anhydrase IIN/ACommikuanoids A-C (cycloartane triterpenoids) showed good binding scores. nih.gov
Angiotensin-I-Converting Enzyme (ACE)HypertensionA cycloartane triterpenoid (B12794562) from Swietenia macrophylla showed inhibitory potential through hydrogen bonds and hydrophobic interactions. nih.gov

Virtual Screening of Chemical Libraries

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method allows for the rapid and cost-effective screening of vast numbers of compounds before committing to their synthesis and biological testing. scholarsresearchlibrary.comscispace.com

In the context of this compound research, virtual screening of natural product databases can be employed to identify other structurally similar compounds with potentially enhanced bioactivity or improved pharmacokinetic properties. nih.govingentaconnect.com These libraries, which can be either commercially available or developed in-house, contain a diverse array of natural compounds. scholarsresearchlibrary.comscispace.com The process often starts with a known active compound, like a cycloartane triterpenoid, to generate a pharmacophore model which is then used to screen the database. scholarsresearchlibrary.comscispace.com The identified "hits" can then be subjected to further computational analysis, such as molecular docking, to refine the selection before proceeding to experimental validation. scholarsresearchlibrary.comscispace.com While specific virtual screening studies centered on this compound were not found in the search results, the methodology is highly applicable and has been successfully used for other natural products, including those targeting inflammatory pathways. scholarsresearchlibrary.comscispace.complos.org

Future Directions and Translational Research Perspectives for Cycloartane 3,24,25 Triol

Expansion of Preclinical Efficacy Studies

The current body of evidence for the efficacy of Cycloartane-3,24,25-triol (B1153221) is primarily based on in vitro studies. A critical next step in its development is the expansion of preclinical efficacy studies to include in vivo models.

Initial in vitro research has demonstrated the potent anti-cancer activity of this compound, particularly against prostate cancer. The compound has been shown to reduce the viability of PC-3 and DU145 prostate cancer cell lines. nih.govacs.org Furthermore, studies have indicated its potential against breast cancer and leukemia cell lines. cabidigitallibrary.orgnih.gov To build upon these promising findings, future research should focus on a number of key areas:

In Vivo Cancer Models: It is imperative to evaluate the anti-tumor efficacy of this compound in animal models of prostate, breast, and other cancers. These studies will provide crucial data on its therapeutic potential in a physiological setting.

Broader Anti-Cancer Spectrum: The cytotoxic effects of this compound should be investigated against a wider range of cancer cell lines to determine the full spectrum of its anti-cancer activity.

Antitubercular In Vivo Studies: (24S)-Cycloartane-3β,24,25-triol has shown antitubercular activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 32 μg/mL in vitro. chemicalbook.commedchemexpress.com In vivo studies in appropriate animal models are necessary to validate this activity and determine its potential as a novel treatment for tuberculosis.

Below is a table summarizing the in vitro anti-cancer activity of this compound.

Cell LineCancer TypeIC50 Value (µM)Reference
PC-3Prostate Cancer2.226 ± 0.28 nih.govacs.org
DU145Prostate Cancer1.67 ± 0.18 nih.govacs.org

Exploration of Novel Biological Targets and Therapeutic Applications

The known biological targets of this compound provide a strong basis for its anti-cancer activity, but further exploration could unveil novel therapeutic applications.

The primary known mechanism of its anti-cancer action is the inhibition of Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase (MRCK). It has demonstrated strong selectivity towards MRCKα kinase and also inhibits MRCKβ kinase. journaljammr.comnih.gov These kinases are involved in regulating cell growth and motility, and their inhibition is a promising strategy for cancer therapy. nih.gov

Future research should aim to:

Identify Additional Kinase Targets: A comprehensive kinase profiling could reveal other kinases inhibited by this compound, potentially uncovering new mechanisms of action and therapeutic targets.

Investigate Neuroprotective and Antidepressant Effects: Cycloartane (B1207475) triterpenoids isolated from Passiflora edulis have shown protective effects against glutamate-induced neurotoxicity in PC12 cells and have demonstrated antidepressant-like effects in animal models. nih.govfrontiersin.orgnih.gov Given that this compound belongs to this class of compounds, its potential as a neuroprotective or antidepressant agent warrants investigation.

Explore Anti-inflammatory and Antimicrobial Potential: Triterpenoids, in general, are known for their anti-inflammatory and antimicrobial properties. ontosight.aiontosight.ai While not yet specifically demonstrated for this compound, these are promising avenues for future research to broaden its therapeutic applications.

The known biological targets of this compound are detailed in the table below.

TargetActivityTherapeutic AreaReference
MRCKα kinaseInhibition (Kd = 0.26 µM)Cancer nih.gov
MRCKβ kinaseInhibitionCancer journaljammr.com
Mycobacterium tuberculosis H37RvInhibition (MIC = 32 µg/mL)Infectious Disease chemicalbook.commedchemexpress.com

Advanced Chemical Synthesis and Derivatization for Enhanced Bioactivity

The availability of this compound for extensive research is currently limited by its reliance on extraction from natural sources. journaljammr.comchemicalbook.com Developing efficient chemical synthesis and derivatization strategies is crucial for its future development.

Currently, a known method for producing this compound is through the biotransformation of cycloartenol (B190886) by the fungus Glomerella fusarioides. acs.orgacs.orgtandfonline.comnih.gov While this is a valuable approach, future efforts should focus on:

Total Chemical Synthesis: The development of a total synthesis route would provide a reliable and scalable source of the compound, independent of natural availability. This would also allow for the synthesis of analogues that are not accessible through biotransformation.

Derivatization to Enhance Bioactivity: The synthesis of derivatives of this compound could lead to compounds with improved potency, selectivity, and pharmacokinetic properties. For example, modifications to the cycloartane skeleton or the side chain could be explored to enhance its interaction with biological targets. One such derivative that has been synthesized is (24S)-Cycloartane-3,24,25-triol 24,25-acetonide. medchemexpress.com

Strategies for Overcoming Research-Related Challenges (e.g., Bioavailability in models)

A significant hurdle in the clinical translation of many natural products, including triterpenoids, is their poor bioavailability. Addressing this challenge is essential for the successful development of this compound as a therapeutic agent.

The inherent lipophilicity of triterpenoids often leads to low aqueous solubility and consequently, poor absorption and bioavailability. Future research should investigate various formulation strategies to overcome this limitation, including:

Nanoformulations: Encapsulating this compound in liposomes, nanoparticles, or micelles could enhance its solubility, protect it from degradation, and improve its delivery to target tissues.

Cyclodextrin Complexation: The use of cyclodextrins to form inclusion complexes with the compound could increase its aqueous solubility and bioavailability.

Prodrug Approaches: Designing and synthesizing prodrugs of this compound that are more water-soluble and are converted to the active compound in vivo is another promising strategy.

By systematically addressing these future directions, the full therapeutic potential of this compound can be explored, paving the way for its potential translation from a promising natural product to a clinically valuable therapeutic agent.

Q & A

Q. What are the primary mechanisms through which Cycloartane-3,24,25-triol exerts its anti-prostate cancer effects?

this compound selectively inhibits MRCKα kinase, a regulator of actin cytoskeleton dynamics implicated in cancer cell invasion and proliferation. This inhibition disrupts downstream signaling pathways, such as LIMK1 activation, which are hyperactive in prostate cancer. Additionally, it reduces viability of prostate cancer cell lines (PC-3 and DU145) with IC50 values of 2.226 ± 0.28 μM and 1.67 ± 0.18 μM, respectively, via WST-1 cell proliferation assays .

Q. Which experimental models are commonly used to evaluate the cytotoxic effects of this compound?

  • Cell lines : PC-3 (androgen-independent) and DU145 (castration-resistant) prostate cancer cells are standard models for cytotoxicity testing.
  • Assays : WST-1 colorimetric assays measure cell viability by quantifying mitochondrial activity. Dose-response curves (0–10 μM) are analyzed using Graph Prism software to calculate IC50 values .
  • Kinase profiling : Competition binding assays across 451 kinases validate selectivity for MRCKα (Kd50 = 0.26 μM) .

Q. How is this compound structurally characterized in natural product research?

Structural elucidation involves:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify hydroxyl groups and the cyclopropane ring characteristic of cycloartanes.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (460.74 g/mol) and formula (C30H52O3).
  • Crystallography : Melting point analysis (154–156°C) and X-ray diffraction validate purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in IC50 values of this compound across different prostate cancer cell lines?

Variations in IC50 (e.g., PC-3 vs. DU145) may arise from:

  • Genetic heterogeneity : PC-3 lacks androgen receptor expression, while DU145 has PTEN mutations.
  • Assay conditions : Differences in cell density, serum concentration, or incubation time (e.g., 72-hour exposure in WST-1 assays).
  • Pathway dependency : MRCKα/LIMK1 signaling dominance in specific cell lines. Standardizing protocols and using isogenic cell lines can mitigate variability .

Q. What strategies are recommended for optimizing the selectivity of this compound against MRCKα kinase in kinase profiling studies?

  • Kinome-wide screening : Test against 451 kinases using ATP-competitive binding assays to identify off-target effects.
  • Structural analogs : Modify hydroxyl groups at C-3, C-24, and C-25 to enhance binding affinity to MRCKα’s ATP pocket.
  • Co-crystallography : Resolve ligand-kinase interactions to guide rational design .

Q. How can synergistic interactions between this compound and standard chemotherapeutic agents be systematically evaluated?

  • Combination index (CI) method : Use Chou-Talalay analysis to quantify synergy (CI < 1), additive effects (CI = 1), or antagonism (CI > 1).
  • Mechanistic overlap : Pair with microtubule-targeting agents (e.g., docetaxel) or DNA-damaging drugs (e.g., cisplatin) to exploit complementary pathways.
  • Apoptosis markers : Assess Bcl-2/Bax ratios and caspase-3 activation via Western blotting to validate synergy .

Data Contradictions and Validation

  • Conflict : reports IC50 values for DU145 (1.67 μM), while Terracciano et al. (2010) observed only 38% inhibition at 4 μM for similar compounds.
    Resolution : Differences in compound specificity (e.g., MRCKα vs. ROCK inhibition) and assay sensitivity (WST-1 vs. MTT) may explain discrepancies. Replicate studies under identical conditions are critical .

  • Validation : Independent kinase profiling by KINOMEscan (San Diego) and apoptosis assays (University of Maryland) confirm reproducibility .

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